molecular formula C17H16BrClN2O3S B3033250 1-[(4-bromophenyl)sulfonyl]-N-(3-chlorophenyl)-2-pyrrolidinecarboxamide CAS No. 1007931-99-8

1-[(4-bromophenyl)sulfonyl]-N-(3-chlorophenyl)-2-pyrrolidinecarboxamide

Cat. No.: B3033250
CAS No.: 1007931-99-8
M. Wt: 443.7 g/mol
InChI Key: CINZBXUZNSLZQR-UHFFFAOYSA-N
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Description

1-[(4-Bromophenyl)sulfonyl]-N-(3-chlorophenyl)-2-pyrrolidinecarboxamide is a synthetic organic compound that features a pyrrolidine ring substituted with a sulfonyl group and two aromatic rings bearing bromine and chlorine substituents

Preparation Methods

The synthesis of 1-[(4-bromophenyl)sulfonyl]-N-(3-chlorophenyl)-2-pyrrolidinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrolidine Ring: Starting from a suitable pyrrolidine precursor, the ring is functionalized to introduce the carboxamide group.

    Aromatic Substitution: The final step involves the coupling of the sulfonylated pyrrolidine with 3-chloroaniline under appropriate conditions to form the desired compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and controlled reaction environments.

Chemical Reactions Analysis

1-[(4-Bromophenyl)sulfonyl]-N-(3-chlorophenyl)-2-pyrrolidinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or the aromatic rings, depending on the reagents used.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions.

Scientific Research Applications

1-[(4-Bromophenyl)sulfonyl]-N-(3-chlorophenyl)-2-pyrrolidinecarboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its ability to interact with biological targets.

    Material Science: The compound’s unique structural features make it a candidate for the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 1-[(4-bromophenyl)sulfonyl]-N-(3-chlorophenyl)-2-pyrrolidinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group and aromatic rings facilitate binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

1-[(4-Bromophenyl)sulfonyl]-N-(3-chlorophenyl)-2-pyrrolidinecarboxamide can be compared with other sulfonyl-containing pyrrolidine derivatives:

    1-[(4-Bromophenyl)sulfonyl]-2-pyrrolidinecarboxamide: Lacks the chlorine substituent, which may affect its binding affinity and specificity.

    N-(3-Chlorophenyl)-2-pyrrolidinecarboxamide: Lacks the sulfonyl group, potentially reducing its ability to interact with certain biological targets.

    1-[(4-Methylphenyl)sulfonyl]-N-(3-chlorophenyl)-2-pyrrolidinecarboxamide: The methyl group may alter the compound’s electronic properties and reactivity.

The presence of both bromine and chlorine substituents, along with the sulfonyl group, makes this compound unique in its chemical and biological properties.

Properties

IUPAC Name

1-(4-bromophenyl)sulfonyl-N-(3-chlorophenyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrClN2O3S/c18-12-6-8-15(9-7-12)25(23,24)21-10-2-5-16(21)17(22)20-14-4-1-3-13(19)11-14/h1,3-4,6-9,11,16H,2,5,10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CINZBXUZNSLZQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Br)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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